N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE
Overview
Description
N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE is a complex organic compound that features a piperazine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with a suitable phenylvinyl precursor under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenyl and benzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)piperazine: Shares the piperazine ring and hydroxyl group but lacks the phenylvinyl and benzamide moieties.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffer compound with a similar piperazine ring structure.
Uniqueness
N-[(1Z)-3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-OXO-1-PHENYLPROP-1-EN-2-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[(E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-16-15-24-11-13-25(14-12-24)22(28)20(17-18-7-3-1-4-8-18)23-21(27)19-9-5-2-6-10-19/h1-10,17,26H,11-16H2,(H,23,27)/b20-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALKLVOMJHWTDJ-LVZFUZTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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